Globomycin

Description

Properties

IUPAC Name |

12-butan-2-yl-19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H57N5O9/c1-9-11-12-13-14-24-20(6)32(45)37(8)23(15-18(3)4)29(42)35-26(19(5)10-2)31(44)34-22(17-38)28(41)36-27(21(7)39)30(43)33-16-25(40)46-24/h18-24,26-27,38-39H,9-17H2,1-8H3,(H,33,43)(H,34,44)(H,35,42)(H,36,41) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGBXFZXJAWPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H57N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10983012 | |

| Record name | 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67076-74-8, 64441-34-5 | |

| Record name | Globomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067076748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-(Butan-2-yl)-19-hexyl-5,8,11,14-tetrahydroxy-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentaazacyclononadeca-4,7,10,13-tetraene-2,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10983012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery of Globomycin: A Technical Guide to its Isolation, Characterization, and Mechanism of Action

Abstract

Globomycin, a cyclic lipodepsipeptide antibiotic, represents a significant discovery in the ongoing search for novel antimicrobial agents, particularly those with activity against Gram-negative bacteria. First isolated from Streptomyces species in 1978, its unique mode of action—the inhibition of lipoprotein signal peptidase II (LspA)—has made it a valuable tool for microbiological research and a lead compound for the development of new therapeutics. This technical guide provides an in-depth overview of the discovery of this compound, detailing the producing organisms, fermentation and isolation protocols, its quantitative antimicrobial activity, and its mechanism of action at a molecular level. This document is intended for researchers, scientists, and drug development professionals in the field of microbiology and infectious diseases.

Introduction

The rise of antibiotic resistance, especially in Gram-negative pathogens, is a critical global health challenge.[1] The discovery of novel antibiotics with unique mechanisms of action is therefore of paramount importance. This compound, a natural product synthesized by several Streptomyces strains, emerged as a promising candidate due to its specific and potent activity against Gram-negative bacteria.[1] Its discovery was the result of systematic screening of actinomycetes for antimicrobial compounds. This guide will delve into the technical details of this compound's journey from a microbial metabolite to a well-characterized inhibitor of a crucial bacterial pathway.

The Producing Organisms and Fermentation

This compound was initially discovered to be produced by four distinct strains of actinomycetes: Streptomyces halstedii No. 13912, Streptoverticillium cinnamoneum No. 15037, Streptomyces neohygroscopicus subsp. globomyceticus No. 15631, and Streptomyces hagronensis No. 17834.[2] The name "this compound" was inspired by its ability to induce the formation of global-shaped spheroplasts in Escherichia coli.[2]

Fermentation Conditions

The production of this compound is typically achieved through submerged batch fermentation. While specific media compositions and conditions can be optimized for each producing strain, a general protocol for Streptomyces fermentation is provided below. The initial discovery reported a yield of 10 µg/mL of this compound from the cultivation of S. halstedii No. 13912 for 96 hours at 27°C.[2]

Table 1: Representative Fermentation Parameters for this compound Production

| Parameter | Recommended Value/Range | Notes |

| Producing Strain | Streptomyces halstedii No. 13912 | Other producing strains can also be used. |

| Culture Medium | Tryptone Soya Broth (TSB) or other suitable complex media | Optimization of carbon and nitrogen sources can enhance yield.[3] |

| Inoculum | Spore suspension or vegetative mycelia from a seed culture | A 5% (v/v) inoculum from a 24-48 hour seed culture is common.[1] |

| Fermentation Vessel | Baffled Erlenmeyer flasks or bioreactor | For larger scale, a bioreactor with controlled pH and dissolved oxygen is preferred.[4] |

| Temperature | 27-30°C | Optimal temperature may vary slightly between strains.[5] |

| Agitation | 200-250 rpm | To ensure adequate aeration and nutrient distribution.[6] |

| Incubation Time | 96 hours (4 days) | Time course experiments are recommended to determine peak production.[2] |

| pH | Maintained around 7.0-7.5 | pH control is crucial for optimal growth and secondary metabolite production.[5] |

| Aeration | Dependent on vessel and culture volume | Adequate aeration is critical for these aerobic bacteria. |

Isolation and Purification of this compound

The recovery of this compound from the fermentation broth involves extraction and chromatographic purification. The following protocol is a representative method based on published procedures.

Experimental Protocol: Isolation and Purification

-

Harvesting and Extraction:

-

After the fermentation period, the culture broth is centrifuged at 8,000-10,000 rpm for 15-20 minutes to separate the mycelia from the supernatant.[7]

-

The cell-free supernatant is then extracted twice with an equal volume of ethyl acetate (1:1 v/v) in a separation funnel.[7]

-

The mixture is shaken vigorously for 20-60 minutes to ensure complete extraction of this compound into the organic phase.[5][7]

-

The ethyl acetate layers are combined and concentrated to dryness under reduced pressure using a rotary evaporator.[7]

-

-

Silica Gel Column Chromatography:

-

The crude extract is redissolved in a minimal amount of a suitable solvent (e.g., chloroform or a chloroform:methanol mixture) and applied to a silica gel column (100-200 µm particle size).[8]

-

A typical column can be prepared with a 2.5 cm internal diameter and a 25-40 cm length.[8]

-

The column is eluted with a gradient of chloroform and methanol. A suggested gradient is:

-

100% Chloroform

-

Chloroform:Methanol (9:1)

-

Chloroform:Methanol (7:3)

-

Chloroform:Methanol (1:9)

-

100% Methanol[8]

-

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.[8] Fractions with similar Rf values are pooled.

-

-

Crystallization:

-

The pooled, purified fractions containing this compound are concentrated.

-

This compound is then crystallized from acetonitrile to yield colorless needles.

-

-

Purity Analysis (Optional):

-

The purity of the crystalline this compound can be assessed by High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a methanol or acetonitrile/water gradient containing trifluoroacetic acid (TFA) is a common system for peptide analysis.[9]

-

Quantitative Data: Antimicrobial Activity of this compound

This compound exhibits specific and potent activity against a range of Gram-negative bacteria. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and its Analogs against Gram-negative Bacteria

| Organism | This compound MIC (µg/mL) | Analog G0790 MIC (µg/mL) | Analog G2a MIC (µg/mL) | Analog G2d MIC (µg/mL) |

| Escherichia coli (CFT073) | 32[2] | 4[2] | 32[10] | 32[10] |

| Escherichia coli (MG1655 ΔtolC) | 0.25[2] | 0.125[2] | - | - |

| Enterobacter cloacae (ATCC 13047) | 128[2] | 16[2] | - | - |

| Klebsiella pneumoniae (ATCC 700603) | 128[2] | 32[2] | - | - |

| Acinetobacter baumannii (ATCC 17978) | >128[2] | 64[2] | 16[10] | 16[10] |

| Acinetobacter baumannii (ATCC 19606) | >128[11] | - | 16[10] | 16[10] |

| Pseudomonas aeruginosa | 16[10] | - | 32[10] | 32[10] |

Table 3: In Vitro Inhibition of LspA by this compound and its Analogs

| Compound | IC50 (nM) against P. aeruginosa LspA |

| This compound | 40[10] |

| Analog G1a | 2940 ± 850[10] |

| Analog G1b | 3680 ± 420[10] |

| Analog G1c | 6040 ± 710[10] |

| Analog G1d | 9480 ± 600[10] |

| Analog G1e | 3560 ± 250[10] |

| Analog G1f | 8890 ± 550[10] |

Mechanism of Action: Inhibition of Lipoprotein Signal Peptidase II (LspA)

This compound's antibacterial activity stems from its specific inhibition of lipoprotein signal peptidase II (LspA), a crucial enzyme in the bacterial lipoprotein processing pathway.[12] This pathway is essential for the maturation and localization of lipoproteins, which play vital roles in the integrity and function of the bacterial cell envelope, particularly the outer membrane of Gram-negative bacteria.

The Lipoprotein Processing Pathway

The processing of lipoproteins in Gram-negative bacteria is a multi-step process that occurs at the inner membrane:

-

Synthesis and Translocation: Pro-prolipoproteins are synthesized in the cytoplasm and translocated across the inner membrane via the Sec or Tat secretion systems.

-

Diacylglyceryl Transfer: The enzyme prolipoprotein diacylglyceryl transferase (Lgt) transfers a diacylglyceryl group from phosphatidylglycerol to a conserved cysteine residue within the "lipobox" of the pro-prolipoprotein.

-

Signal Peptide Cleavage: Lipoprotein signal peptidase II (LspA) recognizes the lipidated prolipoprotein and cleaves the N-terminal signal peptide.

-

N-acylation: In most Gram-negative bacteria, the apolipoprotein N-acyltransferase (Lnt) adds a third acyl chain to the N-terminal cysteine.

-

Trafficking: The mature lipoprotein is then transported to the outer membrane by the Lol system.

This compound acts as a non-cleavable substrate analog, binding to the active site of LspA and sterically hindering the access of its natural lipoprotein substrates.[12] This leads to the accumulation of unprocessed prolipoproteins in the inner membrane, disrupting the biogenesis of the outer membrane and ultimately causing cell death.

Caption: Lipoprotein processing pathway in Gram-negative bacteria and the inhibitory action of this compound on LspA.

Experimental Protocol: LspA Inhibition Gel-Shift Assay

This protocol is adapted from published methods to determine the inhibitory activity of this compound on LspA.[10]

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following reagents in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.02% (w/v) LMNG):

-

12 µM pre-prolipoprotein substrate (e.g., pre-proICP)

-

250 µM DOPG (dioleoylphosphatidylglycerol)

-

1.2 µM purified Lgt enzyme

-

-

Incubate the mixture at 37°C for 60 minutes with gentle agitation to allow the conversion of the pre-prolipoprotein to the diacylglyceryl-modified prolipoprotein (the LspA substrate).

-

-

Inhibition Step:

-

Add varying concentrations of this compound (or a solvent control) to the reaction mixtures.

-

Initiate the LspA reaction by adding 0.5 µM of purified LspA enzyme.

-

Incubate at 37°C for 30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding 4x SDS-PAGE loading buffer.

-

Separate the reaction products on a Tris-glycine or Tris-tricine SDS-PAGE gel.

-

Stain the gel with a suitable protein stain (e.g., Coomassie Blue).

-

The cleavage of the signal peptide by LspA results in a mobility shift of the lipoprotein. The inhibition of LspA by this compound will result in a decrease in the amount of the cleaved product.

-

Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.

-

Experimental Workflow for this compound Discovery and Characterization

The discovery and characterization of a novel natural product like this compound from Streptomyces follows a general workflow.

Caption: A generalized experimental workflow for the discovery and characterization of a bioactive compound from Streptomyces.

Conclusion

The discovery of this compound from Streptomyces strains has provided a valuable chemical probe for studying bacterial lipoprotein biogenesis and a potential scaffold for the development of novel antibiotics against Gram-negative pathogens. Its specific inhibition of LspA highlights the importance of targeting essential and conserved bacterial pathways. The detailed methodologies and data presented in this guide are intended to facilitate further research into this compound, its analogs, and other natural products from the rich microbial world. The continued exploration of Streptomyces and other actinomycetes, coupled with modern analytical and molecular techniques, promises the discovery of new and effective treatments for infectious diseases.

References

- 1. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. e3journals.org [e3journals.org]

- 4. Frontiers | Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production [frontiersin.org]

- 5. banglajol.info [banglajol.info]

- 6. Optimal Conditions for Antimicrobial Metabolites Production from a New Streptomyces sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. smujo.id [smujo.id]

- 8. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. protocols.io [protocols.io]

- 10. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Globomycin: A Technical Guide to its Chemical Structure, Molecular Properties, and Biological Activity

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Globomycin is a cyclic lipodepsipeptide antibiotic originally isolated from several species of Streptomyces. It has garnered significant interest within the scientific community due to its specific and potent inhibitory activity against lipoprotein signal peptidase II (LspA), an essential enzyme in the bacterial lipoprotein maturation pathway. This unique mechanism of action makes this compound and its analogs attractive candidates for the development of novel antibiotics, particularly against Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound's chemical structure, molecular formula, and key experimental protocols, and presents quantitative data on its biological activity.

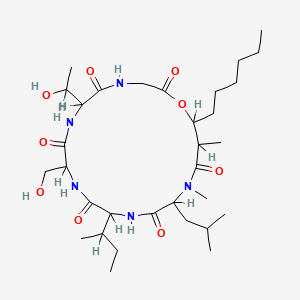

Chemical Structure and Molecular Formula

This compound is a 19-membered cyclic depsipeptide. Its structure is characterized by a pentapeptide core linked to an N-terminal fatty acid tail, (2R,3R)-3-hydroxy-2-methylnonanoic acid. The cyclic structure is formed by an ester linkage between the hydroxyl group of the fatty acid and the C-terminal glycine. The peptide core consists of the amino acids L-serine, L-allo-threonine, glycine, N-methyl-L-leucine, and L-allo-isoleucine.[1][2] The presence of the non-proteinogenic amino acids L-allo-threonine and L-allo-isoleucine is a notable feature of its structure.[1]

The molecular formula of this compound is C₃₂H₅₇N₅O₉.[1][3] Its molecular weight is approximately 655.82 g/mol .[4]

Key Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C₃₂H₅₇N₅O₉ |

| Molecular Weight | 655.82 g/mol |

| CAS Number | 67076-74-8 |

| IUPAC Name | 12-butan-2-yl-19-hexyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |

Figure 1. 2D Chemical Structure of this compound.

Biological Activity and Mechanism of Action

This compound exerts its antimicrobial effect by specifically inhibiting lipoprotein signal peptidase II (LspA).[4][5] LspA is a crucial enzyme in the lipoprotein processing pathway in bacteria. This pathway is responsible for the maturation and localization of lipoproteins to the bacterial cell envelope.[6] By inhibiting LspA, this compound prevents the cleavage of the signal peptide from prolipoproteins, leading to an accumulation of these precursors in the cytoplasmic membrane.[3] This disruption of the lipoprotein maturation process ultimately results in bacterial cell death.[7] The specificity of this compound for LspA, an enzyme not found in eukaryotes, makes it a promising candidate for targeted antibacterial therapy.[8]

Lipoprotein Processing Pathway and this compound Inhibition

The following diagram illustrates the lipoprotein processing pathway in Gram-negative bacteria and the point of inhibition by this compound.

References

- 1. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new peptide antibiotic with spheroplast-forming activity. III. Structural determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, A NEW PEPTIDE ANTIBIOTIC WITH SPHEROPLAST-FORMING ACTIVITY [jstage.jst.go.jp]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel approach for the synthesis of the cyclic lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Bacterial Lipoprotein Processing Pathway

An In-Depth Technical Guide on the Mechanism of Action of Globomycin on LspA

Executive Summary

This compound is a cyclic lipopeptide antibiotic that potently inhibits the bacterial enzyme Lipoprotein Signal Peptidase II (LspA). LspA is a crucial aspartyl protease in the bacterial lipoprotein processing pathway, responsible for cleaving the signal peptide from prolipoproteins, a vital step for the integrity and function of the bacterial cell envelope.[1][2] This makes LspA an attractive target for novel antibiotics. This compound's mechanism of action is rooted in molecular mimicry; it functions as a non-cleavable substrate analog that sterically blocks the enzyme's active site.[3] Structural studies of the LspA-globomycin complex have elucidated the precise molecular interactions, revealing that the antibiotic's β-hydroxyl group lodges between the two catalytic aspartate residues of LspA, mimicking a tetrahedral reaction intermediate.[2][4] This guide provides a comprehensive overview of this mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.

In bacteria, lipoproteins are synthesized as preprolipoproteins with an N-terminal signal peptide.[3] This peptide directs the protein for secretion across the cytoplasmic membrane. The maturation of these lipoproteins involves a conserved, sequential enzymatic pathway essential for the viability of most Gram-negative bacteria and important for virulence in Gram-positive bacteria.[5][6]

The pathway proceeds as follows:

-

Modification by Lgt: The enzyme prolipoprotein diacylglyceryl transferase (Lgt) transfers a diacylglyceryl moiety to a conserved cysteine residue within a specific recognition sequence known as the "lipobox" [L-X-Y-C].[4] This results in the formation of a prolipoprotein.

-

Cleavage by LspA: Lipoprotein signal peptidase II (LspA) recognizes the modified lipobox and cleaves the signal peptide N-terminal to the acylated cysteine.[3][4]

-

N-acylation by Lnt (in Gram-negatives): In Gram-negative bacteria, a third enzyme, apolipoprotein N-acyltransferase (Lnt), adds a third acyl chain to the N-terminus of the cysteine.[4]

This compound specifically disrupts the second step of this critical pathway by inhibiting LspA.

Caption: The bacterial lipoprotein pathway and the inhibitory action of this compound on LspA.

Mechanism of LspA Inhibition by this compound

The inhibitory power of this compound stems from its ability to act as a highly effective molecular mimic of the natural prolipoprotein substrate.[3]

Active Site Blockade and Molecular Mimicry

Crystal structures of LspA from Pseudomonas aeruginosa and Staphylococcus aureus complexed with this compound have provided atomic-level detail of the inhibition mechanism.[1][2][3] this compound, a cyclic depsipeptide, positions itself within the LspA active site in a manner that mimics the binding of the prolipoprotein's lipobox.[7] The key interaction involves the β-hydroxyl group of a serine residue within this compound, which lodges directly between the two catalytic aspartate residues (Asp124 and Asp143 in E. coli) of LspA.[2][6] This interaction mimics the non-cleavable tetrahedral intermediate of the peptide bond hydrolysis reaction, effectively and sterically blocking the active site and preventing the processing of genuine substrates.[1][2]

Conformational Stabilization

Beyond simple steric hindrance, this compound binding also impacts the conformational dynamics of LspA.[8] Studies have shown that in its unbound (apo) state, LspA is flexible, fluctuating between open and closed conformations. The binding of this compound stabilizes the enzyme in an intermediate conformation.[9] This stabilization prevents the necessary dynamic changes required for substrate binding and subsequent cleavage, thus locking the enzyme in an inhibited state.[8]

Caption: this compound's β-hydroxyl group bridges LspA's catalytic aspartates, blocking the active site.

Quantitative Analysis of LspA Inhibition

The inhibitory activity of this compound and its analogs has been quantified through various in vitro and cell-based assays. The data highlights its potent enzymatic inhibition but variable whole-cell activity, particularly against Gram-positive bacteria.

| Compound | Target Organism/Enzyme | Assay Type | Value | Reference(s) |

| This compound | Pseudomonas aeruginosa LspA (PaLspA) | FRET Assay (IC₅₀) | 40 nM | [10] |

| This compound | Spiroplasma melliferum | MIC | 6.25 - 12.5 µM | [11] |

| This compound | Gram-positive bacteria (e.g., S. aureus) | MIC | >100 µg/mL | [12] |

| This compound | Mycobacterium tuberculosis | MIC | ≥40 mg/L (LspA-independent killing) | [13] |

| G0790 (analog) | Escherichia coli | MIC | 4- to 8-fold lower than this compound | [6] |

| G1a (analog) | PaLspA | FRET Assay (IC₅₀) | 2.94 ± 0.85 µM | [10] |

| G2a (analog) | PaLspA | FRET Assay (IC₅₀) | High nM range | [10] |

Note: The activity of this compound against M. tuberculosis has been shown to be independent of LspA inhibition.[13][14]

Key Experimental Protocols

The study of this compound's effect on LspA relies on several key experimental methodologies.

In Vitro LspA Activity Assay (FRET-based)

This assay provides a quantitative measure of LspA's proteolytic activity and its inhibition.

-

Principle: A synthetic peptide substrate is designed with a fluorophore and a quencher at opposite ends. In its intact state, the quencher suppresses the fluorophore's signal via Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by LspA, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.

-

Methodology:

-

Reagents: Purified LspA enzyme, FRET peptide substrate, assay buffer (e.g., Tris-HCl with detergent), this compound or test compounds.

-

Procedure: a. Reconstitute purified LspA into a suitable buffer containing a detergent (e.g., Triton X-100) to maintain solubility and activity. b. Prepare serial dilutions of this compound in the assay buffer. c. In a microplate, add the LspA enzyme to each well, followed by the this compound dilutions. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding the FRET substrate to each well. e. Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 340 nm, emission at 490 nm).

-

Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[10]

-

Gel-Shift Assay for Prolipoprotein Processing

This method provides a direct visualization of the conversion of prolipoprotein to mature lipoprotein.

-

Principle: The cleavage of the signal peptide from a prolipoprotein by LspA results in a smaller mature lipoprotein. This size difference can be resolved using SDS-PAGE.

-

Methodology:

-

Reagents: Purified Lgt and LspA enzymes, a recombinant prolipoprotein substrate (e.g., proICP), lipid vesicles (e.g., DOPG), ATP, this compound.[2][10]

-

Procedure: a. Incubate the prolipoprotein substrate with Lgt and lipid vesicles to generate the diacylglyceryl-modified prolipoprotein (the LspA substrate). b. Add purified LspA to the reaction mixture in the presence of varying concentrations of this compound. c. Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). d. Stop the reaction by adding SDS-PAGE loading buffer and heating. e. Separate the reaction products using SDS-PAGE and visualize the protein bands using Coomassie blue staining or Western blot.

-

Data Analysis: The unprocessed prolipoprotein will migrate slower than the mature, cleaved lipoprotein. Inhibition by this compound will be evident by a decrease in the mature lipoprotein band and an accumulation of the prolipoprotein band.

-

Western Blot Analysis of Lipoprotein Processing in Whole Cells

This assay confirms the mechanism of action in a cellular context by detecting the accumulation of unprocessed lipoproteins.

-

Principle: When LspA is inhibited by this compound in live bacteria, prolipoproteins accumulate in the cell membrane. This accumulation can be detected using an antibody specific to a particular lipoprotein.

-

Methodology:

-

Procedure: a. Grow bacterial cultures (e.g., E. coli) to mid-log phase. b. Treat the cultures with varying concentrations of this compound for a set period. c. Harvest the cells by centrifugation and prepare whole-cell protein extracts by sonication or lysis buffer. d. Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. e. Probe the membrane with a primary antibody against a known lipoprotein (e.g., anti-MPT83 for mycobacteria).[13] f. Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Data Analysis: In this compound-treated cells, a higher molecular weight band corresponding to the unprocessed prolipoprotein will appear or increase in intensity compared to untreated controls.

-

Caption: Experimental workflow for characterizing LspA inhibitors like this compound.

Conclusion and Future Directions

The mechanism of action of this compound against LspA is a well-defined example of targeted enzyme inhibition through molecular mimicry. By acting as a non-cleavable tetrahedral intermediate analog, this compound effectively shuts down the crucial lipoprotein maturation pathway in many bacteria.[2] The detailed structural and functional understanding of this interaction provides a solid foundation for rational drug design. However, the high MIC values of this compound against certain pathogens, such as S. aureus, indicate that potent enzyme inhibition does not always translate to effective whole-cell activity, likely due to challenges with cell wall penetration or efflux.[12] Future efforts in developing LspA inhibitors will need to focus not only on optimizing interactions within the enzyme's active site but also on improving the pharmacokinetic and pharmacodynamic properties of the compounds to ensure they can reach their target in clinically relevant pathogens. The development of this compound analogs with enhanced Gram-negative spectrum and improved properties demonstrates the potential of this therapeutic strategy.[6][15]

References

- 1. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 2. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics this compound and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. columbuslabs.org [columbuslabs.org]

- 6. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Conformational dynamics of the membrane enzyme LspA upon antibiotic and substrate binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. biorxiv.org [biorxiv.org]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Optimization of this compound analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

Globomycin: A Specific Inhibitor of Bacterial Signal Peptidase II

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Globomycin is a cyclic lipopeptide antibiotic that exhibits potent and specific inhibitory activity against bacterial type II signal peptidase (LspA).[1][2][3] LspA is a critical enzyme in the bacterial lipoprotein maturation pathway, responsible for the cleavage of the signal peptide from prolipoproteins.[4][5][6] This processing is essential for the proper localization and function of a wide array of lipoproteins involved in fundamental cellular processes, including cell wall maintenance, nutrient acquisition, and virulence.[7][8] The absence of a homologous enzyme in eukaryotes makes LspA an attractive target for the development of novel antibacterial agents.[9][10] This technical guide provides a comprehensive overview of this compound, detailing its structure, mechanism of action, and antibacterial spectrum. It further presents quantitative data on its activity, outlines key experimental protocols for its study, and illustrates the relevant biological pathways and experimental workflows through detailed diagrams.

Introduction: The Bacterial Lipoprotein Processing Pathway and the Role of Signal Peptidase II (LspA)

Bacterial lipoproteins are a diverse class of proteins anchored to cellular membranes via a lipid moiety attached to their N-terminal cysteine residue.[7] They play crucial roles in a variety of physiological processes essential for bacterial survival and pathogenesis. The maturation of these lipoproteins is a multi-step process that occurs at the cytoplasmic membrane.[4][5]

The canonical pathway in Gram-negative bacteria involves three key enzymes:

-

Lipoprotein diacylglyceryl transferase (Lgt): This enzyme initiates the process by transferring a diacylglyceryl group from a phospholipid to a conserved cysteine residue within the "lipobox" of the prolipoprotein.[5][8]

-

Signal peptidase II (LspA): Following lipidation by Lgt, LspA, an aspartyl peptidase, specifically recognizes the modified prolipoprotein and cleaves off the N-terminal signal peptide.[6][9][11] This step is essential for the subsequent processing and localization of the lipoprotein.

-

Lipoprotein N-acyl transferase (Lnt): In the final step, Lnt adds a third acyl chain to the N-terminal cysteine, resulting in a mature triacylated lipoprotein.[4]

The processed lipoproteins are then sorted and transported to their final destinations, primarily the inner or outer membranes, by the Lol (Localization of lipoproteins) pathway.[7][12] Inhibition of LspA disrupts this entire cascade, leading to the accumulation of unprocessed prolipoproteins in the inner membrane, which is ultimately detrimental to the bacterial cell.[13][14]

This compound: Structure and Properties

This compound is a cyclic depsipeptide antibiotic originally isolated from Streptomyces species.[3][15] Its structure is characterized by a 19-membered ring composed of five amino acids (L-serine, L-allo-threonine, glycine, N-methylleucine, and L-allo-isoleucine) and a 3-hydroxy-2-methylnonanoic acid moiety.[15][16] The hydroxyl group of the lipid tail forms an ester linkage with the C-terminal carboxylate of L-allo-isoleucine, closing the cyclic structure.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₃₂H₅₇N₅O₈ | [15] |

| Molecular Weight | 655.8 g/mol | [15] |

| Appearance | White powder | [13] |

| Solubility | Soluble in methanol, ethyl acetate, chloroform; sparingly soluble in water | [13] |

Mechanism of Action: Specific Inhibition of LspA

This compound exerts its antibacterial effect by specifically targeting and inhibiting LspA.[17][18] Structural and functional studies have elucidated the molecular basis of this inhibition.

Crystal structures of LspA from Pseudomonas aeruginosa and Staphylococcus aureus in complex with this compound reveal that the antibiotic acts as a molecular mimic of the prolipoprotein substrate.[6][9][19] The Leu-Ile-Ser tripeptide motif within this compound occupies the active site of LspA, mimicking the "lipobox" consensus sequence of the natural substrate.[3][9] The serine residue of this compound plays a crucial role by coordinating with the two catalytic aspartate residues (Asp124 and Asp143 in P. aeruginosa LspA) in the active site.[9][20] This interaction forms a stable, non-cleavable complex that sterically blocks the active site, preventing the binding and processing of genuine prolipoprotein substrates.[6][9] The accumulation of these unprocessed lipoproteins in the cytoplasmic membrane leads to disruption of membrane integrity and ultimately cell death.[14]

Figure 1. Mechanism of LspA Inhibition by this compound.

Antibacterial Spectrum and Activity

This compound primarily exhibits activity against Gram-negative bacteria.[13][17] Its efficacy against Gram-positive bacteria is generally lower, which may be attributed to differences in cell wall structure and the essentiality of the LspA pathway.[21] The antibacterial activity of this compound and its analogs has been evaluated against a range of bacterial pathogens.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and Analogs

| Organism | This compound (µg/mL) | Analog G0790 (µg/mL) | Analog G5132 (µg/mL) | Reference(s) |

| Escherichia coli | 4-8 | 0.5-1 | - | [22] |

| Enterobacter cloacae | 16 | 2 | - | [22] |

| Klebsiella pneumoniae | 16 | 4 | - | [22] |

| Acinetobacter baumannii | >128 | - | 16 | [23][24] |

| Spiroplasma melliferum | 4.1 - 8.2 | - | - | [18] |

Note: MIC values can vary depending on the specific strain and testing conditions.

Mechanisms of Resistance

Resistance to this compound and its analogs can emerge through several mechanisms:

-

Overexpression of LspA: An increase in the cellular concentration of the LspA enzyme can titrate out the inhibitor, requiring higher concentrations of the drug to achieve a bactericidal effect. This can occur through gene amplification.[22]

-

Modulation of Lipoprotein Expression: In E. coli, deletion or decreased expression of the major outer membrane lipoprotein, Lpp, confers resistance to LspA inhibitors.[22]

-

Mutations in Lipoprotein Signal Peptides: In Acinetobacter baumannii, mutations in the signal peptide of a highly abundant lipoprotein, LirL, have been shown to confer resistance to this compound analogs. These mutations are thought to reduce the processing efficiency of LirL by LspA, thereby mitigating the toxic accumulation of prolipoproteins.[23][25]

Notably, mutations within the LspA active site that confer resistance to this compound have not been reported, likely because such mutations would also impair the enzyme's essential function in processing native lipoproteins.[9]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the test bacterium overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in broth to obtain a range of desired concentrations.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro LspA Inhibition Assay

This assay measures the ability of this compound to inhibit the cleavage of a prolipoprotein substrate by purified LspA.

Protocol:

-

Expression and Purification of LspA: Clone the lspA gene into an expression vector and express the protein in a suitable host (e.g., E. coli). Purify the recombinant LspA using affinity chromatography.

-

Substrate Preparation: A model prolipoprotein substrate, often a fusion protein with a detectable tag (e.g., His-tag, fluorescent protein), is expressed and purified.

-

Inhibition Assay:

-

Set up reaction mixtures containing purified LspA, the prolipoprotein substrate, and varying concentrations of this compound in a suitable buffer.

-

Include a control reaction without this compound.

-

Incubate the reactions at 37°C for a defined period.

-

-

Analysis:

-

Stop the reactions and analyze the cleavage products by SDS-PAGE and Western blotting (using an antibody against the tag) or by fluorescence detection if a fluorescently labeled substrate is used.

-

Quantify the amount of cleaved and uncleaved substrate.

-

Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of LspA activity.

-

Analysis of Lipoprotein Processing in Whole Cells

This experiment demonstrates the effect of this compound on lipoprotein processing within living bacterial cells.

Protocol:

-

Bacterial Culture and Treatment: Grow the bacterial strain of interest to the mid-logarithmic phase. Divide the culture and treat one portion with a sub-lethal concentration of this compound. Continue to incubate both treated and untreated cultures.

-

Pulse-Chase Labeling (Optional): To specifically track newly synthesized proteins, cells can be pulse-labeled with a radioactive amino acid (e.g., ³⁵S-methionine) for a short period, followed by a "chase" with an excess of non-radioactive amino acid.

-

Cell Lysis and Fractionation: Harvest the cells, lyse them, and separate the cytoplasmic and membrane fractions by ultracentrifugation.

-

Immunoprecipitation: Use an antibody specific to a known lipoprotein to immunoprecipitate the lipoprotein and its precursor from the cell fractions.

-

Analysis by SDS-PAGE and Autoradiography/Western Blotting: Analyze the immunoprecipitated proteins by SDS-PAGE. If radiolabeling was used, visualize the proteins by autoradiography. Otherwise, perform a Western blot using the same antibody.

-

Interpretation: In the this compound-treated cells, an accumulation of the higher molecular weight prolipoprotein precursor and a corresponding decrease in the mature lipoprotein should be observed compared to the untreated control.

Figure 2. Workflow for Analyzing Lipoprotein Processing.

Conclusion and Future Perspectives

This compound is a powerful tool for studying bacterial lipoprotein processing and serves as a promising lead compound for the development of novel antibiotics. Its specific inhibition of LspA, an essential enzyme in many pathogenic bacteria with no eukaryotic counterpart, makes it an attractive therapeutic target. The detailed understanding of its mechanism of action, facilitated by structural biology, provides a solid foundation for structure-based drug design to create analogs with improved potency, broader spectrum, and better pharmacokinetic properties.[26][27] Overcoming challenges such as outer membrane penetration in Gram-negative bacteria and potential for resistance will be key to realizing the full therapeutic potential of LspA inhibitors.[28] Continued research into this compound and its analogs is crucial in the fight against rising antimicrobial resistance.

References

- 1. A novel approach for the synthesis of the cyclic lipopeptide this compound - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. A novel approach for the synthesis of the cyclic lipopeptide this compound - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00685B [pubs.rsc.org]

- 3. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The final step in bacterial lipoprotein maturation | Biochemistry [bioch.ox.ac.uk]

- 5. ovid.com [ovid.com]

- 6. Structural basis of lipoprotein signal peptidase II action and inhibition by the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bacterial Lipoprotein Posttranslational Modifications. New Insights and Opportunities for Antibiotic and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lipoproteins of Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. What are Signal peptidase-II inhibitors and how do they work? [synapse.patsnap.com]

- 11. The lspA Gene, Encoding the Type II Signal Peptidase of Rickettsia typhi: Transcriptional and Functional Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound, A NEW PEPTIDE ANTIBIOTIC WITH SPHEROPLAST-FORMING ACTIVITY [jstage.jst.go.jp]

- 14. A novel approach for the synthesis of the cyclic lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound, a new peptide antibiotic with spheroplast-forming activity. III. Structural determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and antimicrobial activity of novel this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics this compound and myxovirescin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. Unstable Mechanisms of Resistance to Inhibitors of Escherichia coli Lipoprotein Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

- 24. researchgate.net [researchgate.net]

- 25. pnas.org [pnas.org]

- 26. anl.gov [anl.gov]

- 27. Optimization of this compound analogs as novel gram-negative antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

Globomycin's Impact on Bacterial Cell Wall Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of globomycin, a potent inhibitor of bacterial cell wall synthesis. By elucidating its effects on key enzymatic pathways and cellular integrity, this document aims to provide a comprehensive resource for researchers and professionals involved in antibacterial drug discovery and development.

Executive Summary

This compound is a cyclic lipodepsipeptide antibiotic that exhibits significant activity, particularly against Gram-negative bacteria.[1] Its primary mode of action is the specific inhibition of lipoprotein signal peptidase II (LspA), a crucial enzyme in the bacterial lipoprotein maturation pathway.[2][3] This inhibition disrupts the proper localization and function of numerous lipoproteins essential for maintaining the integrity of the bacterial cell envelope, ultimately leading to cell death.[4][5] Understanding the intricacies of this compound's effects is paramount for the development of novel antimicrobial agents that can overcome existing resistance mechanisms.

Mechanism of Action: Targeting Lipoprotein Maturation

This compound's bactericidal activity stems from its ability to specifically and potently inhibit LspA.[2][5] LspA is a membrane-bound aspartyl protease responsible for the cleavage of the signal peptide from prolipoproteins, a critical step in their maturation and subsequent transport to the outer membrane in Gram-negative bacteria.[2][5]

The lipoprotein processing pathway, which is disrupted by this compound, can be summarized as follows:

-

Synthesis and Translocation: Prolipoproteins are synthesized in the cytoplasm and translocated across the inner membrane.[5]

-

Diacylglyceryl Modification: The enzyme prolipoprotein diacylglyceryl transferase (Lgt) modifies a conserved cysteine residue in the prolipoprotein with a diacylglycerol moiety.[5]

-

Signal Peptide Cleavage (Inhibited by this compound): LspA recognizes the lipidated prolipoprotein and cleaves the N-terminal signal peptide.[2][5]

-

N-acylation and Trafficking: In Gram-negative bacteria, the mature lipoprotein is further acylated by apolipoprotein N-acyltransferase (Lnt) and then transported to the outer membrane.[2]

By binding to the active site of LspA, this compound prevents the cleavage of the signal peptide, leading to an accumulation of unprocessed prolipoproteins in the inner membrane.[2][5] This accumulation disrupts the architecture and function of the cell envelope, compromising its integrity and leading to spheroplast formation and eventual cell lysis.[6]

Signaling Pathway of Lipoprotein Processing and this compound Inhibition

Caption: Lipoprotein processing pathway and the inhibitory action of this compound.

Quantitative Data on this compound's Efficacy

The potency of this compound has been quantified through various in vitro assays, primarily by determining its Minimum Inhibitory Concentration (MIC) against a range of bacterial species and its half-maximal inhibitory concentration (IC50) against its target enzyme, LspA.

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 | Pseudomonas aeruginosa LspA | 40 nM | [2] |

| MIC | Escherichia coli | 0.4 µg/mL | [7] |

| MIC | Escherichia coli | 10 µg/mL | [2] |

| MIC | Pseudomonas aeruginosa | 16 µg/mL | [2] |

| MIC | Staphylococcus aureus | >100 µg/mL | [5][8] |

| MIC | Acinetobacter baumannii | 32 µg/mL | [2] |

Detailed Experimental Protocols

LspA Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET) assay to quantify the inhibitory activity of compounds against LspA. The assay relies on the cleavage of a FRET-labeled peptide substrate by LspA, leading to a measurable change in fluorescence.

Materials:

-

Purified LspA enzyme

-

FRET-labeled peptide substrate (containing a quencher and a fluorophore)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

-

This compound or test compounds

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound or test compounds in the assay buffer.

-

In a 384-well plate, add the following to each well:

-

LspA enzyme (final concentration, e.g., 40 nM)

-

This compound or test compound at various concentrations

-

Assay buffer to the final volume.

-

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate (final concentration, e.g., 50 µM) to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

Calculate the initial reaction rates from the linear phase of the fluorescence signal increase.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.

Bacterial Cell Wall Integrity Assay (Fluorescence Microscopy)

This protocol utilizes the LIVE/DEAD™ BacLight™ Bacterial Viability Kit to assess the impact of this compound on bacterial cell membrane integrity. The assay differentiates between live cells with intact membranes (green fluorescence) and dead cells with compromised membranes (red fluorescence).

Materials:

-

Bacterial culture (e.g., E. coli)

-

This compound

-

LIVE/DEAD™ BacLight™ Bacterial Viability Kit (containing SYTO® 9 and propidium iodide)

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge tubes

-

Fluorescence microscope with appropriate filters

Procedure:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Treat the bacterial culture with this compound at various concentrations (including a no-drug control) for a specified time (e.g., 2-4 hours).

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cells twice with PBS to remove any residual media and this compound.

-

Resuspend the cell pellet in PBS.

-

Prepare the staining solution by mixing equal volumes of SYTO® 9 and propidium iodide from the kit.

-

Add 3 µL of the staining solution for every 1 mL of bacterial suspension.

-

Incubate the mixture in the dark at room temperature for 15 minutes.

-

Place a small drop of the stained bacterial suspension on a microscope slide and cover with a coverslip.

-

Observe the cells under a fluorescence microscope using filters for green (live) and red (dead) fluorescence.

-

Capture images and quantify the percentage of live and dead cells in each treatment group.

Visualizing Workflows and Logical Relationships

Experimental Workflow for Screening LspA Inhibitors

Caption: High-throughput screening workflow for identifying novel LspA inhibitors.

Logical Relationship of this compound's Effects

Caption: Cascade of events following this compound's inhibition of LspA.

Conclusion

This compound's targeted inhibition of LspA presents a compelling strategy for the development of new antibacterial agents. By disrupting the essential lipoprotein maturation pathway, this compound effectively compromises the structural integrity of the bacterial cell wall, leading to cell death. The detailed protocols and quantitative data provided in this guide offer a solid foundation for further research into this compound analogues and other LspA inhibitors. The continued exploration of this pathway holds significant promise for addressing the growing challenge of antibiotic resistance.

References

- 1. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Computational Design of Cyclic Peptide Inhibitors of a Bacterial Membrane Lipoprotein Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Biological Signature for the Inhibition of Outer Membrane Lipoprotein Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ora.ox.ac.uk [ora.ox.ac.uk]

- 5. biorxiv.org [biorxiv.org]

- 6. Trouble is coming: Signaling pathways that regulate general stress responses in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

Globomycin's Role in the Inhibition of Lipoprotein Maturation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of globomycin's mechanism of action in the inhibition of bacterial lipoprotein maturation. The information presented herein is intended to support research, scientific discovery, and the development of novel antimicrobial agents.

Introduction: The Critical Role of Lipoprotein Maturation in Bacteria

Bacterial lipoproteins are a diverse and essential class of proteins anchored to the cell membrane by a lipid moiety.[1][2] They play crucial roles in a wide array of physiological processes, including cell wall synthesis, nutrient uptake, signal transduction, and virulence.[3][4] The maturation of these lipoproteins is a highly conserved pathway in bacteria and represents an attractive target for the development of new antibiotics, as the enzymes involved are essential in many pathogenic bacteria and absent in humans.[5][6]

The canonical lipoprotein maturation pathway involves a series of enzymatic steps that occur at the inner membrane of Gram-negative bacteria and the cytoplasmic membrane of Gram-positive bacteria. This process begins with the synthesis of a pre-prolipoprotein in the cytoplasm, which is then translocated across the membrane.[1][2] Subsequently, three key enzymes—lipoprotein diacylglyceryl transferase (Lgt), lipoprotein signal peptidase II (LspA), and apolipoprotein N-acyltransferase (Lnt)—sequentially modify the prolipoprotein to its mature, functional form.[2][5]

This compound, a cyclic depsipeptide antibiotic produced by Streptomyces species, specifically targets and inhibits LspA, a critical enzyme in this pathway.[1][7] By disrupting lipoprotein maturation, this compound compromises the integrity of the bacterial cell envelope, leading to cell death in susceptible species.[8][9] This guide will delve into the molecular details of this compound's inhibitory action, present quantitative data on its efficacy, and provide detailed experimental protocols for studying its effects.

Mechanism of Action: this compound as a Molecular Mimic

This compound's inhibitory effect stems from its ability to act as a non-cleavable mimic of the prolipoprotein substrate of LspA.[3][4] LspA is an aspartyl peptidase responsible for cleaving the N-terminal signal peptide from the diacylglyceryl-modified prolipoprotein.[3][4]

Crystal structures of LspA in complex with this compound have revealed that the antibiotic binds directly to the active site of the enzyme, sterically blocking access for the natural substrate.[3][4] The structure of this compound allows it to fit snugly within the enzyme's binding pocket, with key interactions stabilizing the complex. This molecular mimicry effectively shuts down the lipoprotein maturation pathway, leading to an accumulation of unprocessed prolipoproteins in the bacterial inner membrane.[1] This accumulation disrupts membrane homeostasis and ultimately leads to cell lysis.[8]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the lipoprotein maturation pathway and the mechanism of its inhibition by this compound, as well as a typical experimental workflow for studying this process.

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound and its analogs.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogs against Various Bacterial Strains

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound | E. coli CFT073 | 32 | [10] |

| G0790 | E. coli CFT073 | 4 | [10] |

| This compound | E. cloacae ATCC 13047 | >128 | [10] |

| G0790 | E. cloacae ATCC 13047 | 16 | [10] |

| This compound | K. pneumoniae ATCC 700603 | 64 | [10] |

| G0790 | K. pneumoniae ATCC 700603 | 16 | [10] |

| This compound | A. baumannii ATCC 17978 | >128 | [10] |

| G0790 | A. baumannii ATCC 17978 | 64 | [10] |

| This compound | S. aureus USA300 | >100 | [1] |

| G5132 | E. coli | >10-fold lower than this compound | [3] |

| G5132 | A. baumannii Ab17978 | >8-fold lower than this compound | [3] |

| Compound 51 | E. coli | 3.1 µM | [11] |

| Compound 61 | E. coli | 0.78 µM | [11] |

Table 2: Half-maximal Inhibitory Concentration (IC50) of this compound and Analogs against Lipoprotein Signal Peptidase II (LspA)

| Compound | LspA Source | IC50 | Reference |

| This compound | E. coli | 0.11 ± 0.01 nM | [10] |

| G0790 | E. coli | 0.28 ± 0.04 nM | [10] |

| This compound | P. aeruginosa | 40 nM | [12] |

| G1a | P. aeruginosa | 2.94 ± 0.85 µM | [12] |

| G1b | P. aeruginosa | 3.68 ± 0.42 µM | [12] |

| This compound | S. aureus (FRET assay) | Approaching enzyme concentration | [13] |

| This compound | S. aureus (Gel-shift assay) | 171 µM | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's inhibition of lipoprotein maturation.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

-

Bacterial strains of interest

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a serial two-fold dilution of this compound in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Inoculate the bacterial culture in the mid-logarithmic growth phase and dilute it in the growth medium to a final concentration of approximately 5 x 105 CFU/mL.

-

Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader.[15]

In Vitro LspA Inhibition Assay (Gel-Shift Assay)

This assay measures the ability of this compound to inhibit the cleavage of a prolipoprotein substrate by LspA, visualized by a shift in molecular weight on an SDS-PAGE gel.[13]

Materials:

-

Purified LspA enzyme

-

Purified prolipoprotein substrate (e.g., pro-OmpA)

-

Lipid vesicles (e.g., cardiolipin)

-

This compound

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol)

-

SDS-PAGE loading buffer

-

Tris-Tricine SDS-PAGE gels

-

Coomassie Brilliant Blue stain or silver stain

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, lipid vesicles, and the prolipoprotein substrate.

-

Add varying concentrations of this compound to the reaction mixtures and pre-incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding purified LspA to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Separate the reaction products on a Tris-Tricine SDS-PAGE gel, which provides better resolution for small proteins and peptides.

-

Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

-

Analyze the gel to determine the extent of prolipoprotein processing. Inhibition is observed as a decrease in the appearance of the cleaved lipoprotein product and an accumulation of the unprocessed prolipoprotein substrate.[13]

Radiolabeling of Lipoproteins with [3H]-Palmitate

This method allows for the specific labeling of lipoproteins to monitor their processing in the presence of this compound.[12]

Materials:

-

Bacterial culture

-

[3H]-palmitic acid

-

This compound

-

Lysis buffer

-

Tris-Tricine SDS-PAGE system

-

Fluorographic enhancer solution

-

X-ray film and cassette

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Add [3H]-palmitic acid to the culture medium and incubate for a short period to allow for incorporation into lipoproteins.

-

Add this compound at the desired concentration and continue the incubation.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Lyse the cells to release the cellular proteins, including the radiolabeled lipoproteins.

-

Separate the proteins by Tris-Tricine SDS-PAGE.

-

Treat the gel with a fluorographic enhancer solution to amplify the radioactive signal.

-

Dry the gel and expose it to X-ray film at -80°C.

-

Develop the film to visualize the radiolabeled lipoproteins. The accumulation of a higher molecular weight band corresponding to the unprocessed prolipoprotein indicates inhibition of LspA by this compound.[12][16]

Outer Membrane Permeability Assay

This assay assesses the effect of this compound on the integrity of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).[10][13]

Materials:

-

Bacterial culture

-

This compound

-

N-phenyl-1-naphthylamine (NPN) stock solution

-

HEPES buffer (5 mM, pH 7.2)

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.

-

Wash the cells and resuspend them in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).

-

Add NPN to the cell suspension to a final concentration of 10 µM.

-

Measure the baseline fluorescence (excitation at 350 nm, emission at 420 nm).

-

Add this compound at various concentrations to the cell suspension.

-

Immediately monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN has partitioned into the hydrophobic environment of the damaged outer membrane.[10][13]

Conclusion

This compound's targeted inhibition of lipoprotein signal peptidase II (LspA) underscores the potential of the lipoprotein maturation pathway as a source of novel antibacterial targets. The detailed molecular understanding of its mechanism of action, supported by structural and biochemical data, provides a solid foundation for the rational design of new and more potent LspA inhibitors. The experimental protocols outlined in this guide offer a practical framework for researchers to investigate the effects of this compound and other potential inhibitors on bacterial lipoprotein processing. As antibiotic resistance continues to be a major global health threat, the exploration of unique bacterial pathways and their inhibitors, such as this compound, is of paramount importance in the quest for new therapeutic strategies.

References

- 1. lifetein.com [lifetein.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. Enrichment of Bacterial Lipoproteins and Preparation of N-terminal Lipopeptides for Structural Determination by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A FRET-based assay platform for ultra-high density drug screening of protein kinases and phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. columbuslabs.org [columbuslabs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Fluorometric assessment of gram-negative bacterial permeabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics this compound and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Lipoproteins Using this compound and Radioactive Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of a Gene Inactivation System for Bacteroides forsythus: Construction and Characterization of a BspA Mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. Components Subcellular Localization: Identification of Lipoproteins Using this compound and Radioactive Palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

initial characterization of globomycin's physicochemical properties

An In-depth Technical Guide to the Physicochemical Properties of Globomycin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial characterization of this compound, a cyclic lipopeptide antibiotic. It details its core physicochemical properties, the experimental methodologies used for their determination, and its mechanism of action, offering a foundational resource for professionals in drug discovery and development.

Quantitative Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for understanding its behavior in biological systems and for guiding formulation and development efforts.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₇N₅O₉ | [1][2][3][4][5][6] |

| Molecular Weight | 655.83 g/mol | [1][4][5][6] |

| Appearance | Colorless needles / White powder | [2][3][4] |

| Melting Point | 115°C | [2][3][5] |

| Solubility | Water: Sparingly soluble / Insoluble | [2][3][7] |

| DMSO: 1-10 mg/mL | [4][7] | |

| Methanol: Soluble (5 mg/mL) | [2][3][7] | |

| Ethanol: Soluble (5 mg/mL) | [7] | |

| Ethyl Acetate: Soluble (5 mg/mL) | [2][3][7] | |

| Chloroform: Soluble | [2][3] | |

| Storage & Stability | Powder: Stable for 3 years at -20°C. | [1] |

| In Solvent (-80°C): Stable for up to 1 year. | [1] | |

| In DMSO (-20°C): Stable for at least 3 months. | [7] | |

| Note: Should be kept away from moisture. | [1] |

Experimental Protocols

The characterization of this compound involves a series of standard and specialized experimental procedures. The methodologies outlined below are based on the initial isolation and subsequent analytical studies of the compound.

Isolation and Purification

-

Source: this compound is a natural product isolated from the culture filtrate of bacteria such as Streptomyces halstedii or Streptomyces hagronensis.[2][3][4]

-

Extraction: The antibiotic is first extracted from the liquid culture medium.

-

Purification: The crude extract is purified using silica-gel column chromatography, a standard technique for separating compounds based on their polarity.[2][3]

-

Crystallization: The purified this compound is crystallized from acetonitrile, resulting in the formation of colorless needles.[2][3] This process is essential for obtaining a high-purity solid sample for further analysis.

Melting Point Determination

The melting point of the crystallized this compound is determined using a standard melting point apparatus. A small amount of the crystalline solid is heated at a controlled rate, and the temperature range over which the solid melts is recorded. This value serves as an indicator of purity.

Solubility Assessment

The solubility of this compound in various solvents is determined using the shake-flask method[8].

-

Procedure: An excess amount of solid this compound is added to a known volume of the target solvent (e.g., water, DMSO, methanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Analysis: The suspension is then filtered or centrifuged to remove the undissolved solid. The concentration of this compound in the clear supernatant is quantified using an analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Stability Analysis (Forced Degradation)

To evaluate the chemical stability of this compound, forced degradation studies are conducted.[9]

-

Stress Conditions: Solutions of this compound are exposed to a range of harsh conditions, including acidic and basic hydrolysis, oxidation (e.g., with H₂O₂), heat (thermal degradation), and light (photodegradation).[9]

-

Time-Point Analysis: Samples are taken at various time points and analyzed by a stability-indicating HPLC method. This method must be capable of separating the intact this compound from its degradation products.

-

Kinetics: The rate of degradation is determined by plotting the concentration of this compound against time, allowing for the calculation of its half-life under different conditions.[9][10]

Visualizations: Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates the logical flow of experiments for the initial characterization of this compound, from isolation to detailed analysis.

Mechanism of Action: Inhibition of the Lipoprotein Processing Pathway

This compound exerts its antibacterial effect by specifically targeting and inhibiting the enzyme lipoprotein signal peptidase II (LspA).[1][11][12] This enzyme is critical for the maturation of lipoproteins in bacteria. The inhibition leads to an accumulation of unprocessed prolipoproteins in the cell membrane, disrupting membrane integrity and ultimately causing cell death.[13][14]

References

- 1. This compound | TargetMol [targetmol.com]

- 2. This compound, A NEW PEPTIDE ANTIBIOTIC WITH SPHEROPLAST-FORMING ACTIVITY [jstage.jst.go.jp]

- 3. This compound, a new peptide antibiotic with spheroplast-forming activity. II. Isolation and physico-chemical and biological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Streptomyces hagronensis | 67076-74-8 [sigmaaldrich.com]

- 5. This compound|LspA Inhibitor|For Research Use [benchchem.com]

- 6. This compound | C32H57N5O9 | CID 115071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. books.rsc.org [books.rsc.org]

- 9. Degradation kinetics study of cabozantinib by a novel stability-indicating LC method and identification of its major degradation products by LC/TOF-MS and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and heterologous expression of the this compound biosynthetic gene cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. A novel approach for the synthesis of the cyclic lipopeptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Gram-Negative Antibacterial Potential: A Technical Guide to the Identification and Engineering of the Globomycin Biosynthetic Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies employed in the successful identification, functional validation, and heterologous expression of the globomycin biosynthetic gene cluster (BGC). This compound, a cyclic lipodepsipeptide antibiotic, presents a promising scaffold for the development of novel therapeutics against Gram-negative bacteria due to its specific inhibition of the essential lipoprotein signal peptidase II (LspA). This document details the experimental workflows, from genome mining to heterologous production, and presents the key quantitative findings in a structured format.

Introduction

This compound, originally isolated from Streptomyces species, has long been a subject of interest for its potent and selective activity against Gram-negative pathogens.[1][2] Its unique mode of action, targeting the bacterial LspA enzyme, which is absent in eukaryotes, makes it an attractive candidate for antibiotic development.[2] Despite its discovery decades ago, the genetic blueprint for this compound biosynthesis remained elusive until recently. This guide illuminates the multi-step process that led to the unequivocal identification and subsequent heterologous production of this compound, paving the way for biosynthetic engineering and the generation of novel, pharmacologically improved analogs.

Identification of the Putative this compound BGC via Genome Mining

The initial step in elucidating the biosynthesis of this compound involved a bioinformatics-driven approach to identify the candidate BGC in a producing strain, Streptomyces sp. CA-278952.[1][2]

Experimental Protocols

Protocol 2.1: Genome Mining for the this compound BGC

-

Strain Cultivation and Genomic DNA Extraction:

-

Cultivate Streptomyces sp. CA-278952 in a suitable liquid medium (e.g., ISP2) to obtain sufficient biomass.

-

Extract high-molecular-weight genomic DNA using a commercial kit (e.g., Qiagen Genomic-tip) following the manufacturer's instructions.

-

-

Genome Sequencing and Assembly:

-

Sequence the genomic DNA using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

-

-

Bioinformatic Analysis for BGC Prediction:

-